DL-Cysteine

Description

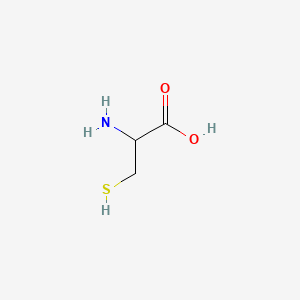

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046988 | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with a sulfurous odor; [Acros Organics MSDS] | |

| Record name | DL-Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3374-22-9, 202406-97-1, 204523-09-1 | |

| Record name | Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3374-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Cysteine-13C3,15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 204523-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CM45Q5YAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of DL-Cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cysteine is the racemic mixture of the sulfur-containing, semi-essential proteinogenic amino acid, cysteine. Possessing a highly reactive thiol (sulfhydryl) group, its chemical behavior is central to a vast array of biological functions and industrial applications. This guide provides a comprehensive exploration of the core chemical properties and structural attributes of this compound. We will delve into its stereochemistry, physicochemical characteristics, spectral profile, and key chemical reactions. Furthermore, this document outlines authoritative analytical protocols for the characterization and quantification of cysteine, offering a foundational resource for professionals in chemical research and pharmaceutical development.

Chemical Structure and Stereochemistry

At its core, cysteine is an α-amino acid with the chemical formula HSCH₂CH(NH₂)COOH. The structure consists of a central chiral α-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a thiol-containing side chain (-CH₂SH).[1] The "DL" designation signifies that the product is a racemic mixture, containing equal proportions of the D- and L-enantiomers.[2]

Chirality and Stereochemical Nomenclature

The presence of the chiral α-carbon means cysteine exists as two stereoisomers. While all naturally occurring amino acids in proteins are of the L-configuration, both D- and L-cysteine are found in nature.[2][3]

-

D/L System: Based on homology to glyceraldehyde, all amino acids incorporated into proteins by the ribosome have the L-configuration.[3]

-

R/S System (Cahn-Ingold-Prelog): Due to the presence of a sulfur atom in its side chain, which has a higher atomic number than the carbons of the carboxyl group, L-Cysteine is assigned the (R)-configuration . This is a notable exception, as most other L-amino acids have the (S)-configuration.[2][3] Conversely, D-Cysteine has the (S)-configuration. This distinction arises from nomenclature rules and does not reflect a difference in the spatial arrangement relative to other L-amino acids.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, formulation, and application. Key properties are summarized below.

| Property | Value | References |

| CAS Number | 3374-22-9 | [4][5] |

| Molecular Formula | C₃H₇NO₂S | [1][5][6] |

| Molecular Weight | 121.16 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [5][7] |

| Melting Point | ~225-240 °C (decomposes) | [2][4] |

| Solubility | Partly soluble in water; Soluble in 1 N HCl, ethanol, and acetic acid; Insoluble in acetone. | [4][7][8] |

| pKa (α-carboxyl) | ~1.71 - 2.05 | [2][9][10] |

| pKa (α-amino) | ~10.25 - 10.78 | [9][10][11] |

| pKa (thiol side chain) | ~8.00 - 8.33 | [2][9][10] |

| Isoelectric Point (pI) | ~5.02 - 5.15 | [10][11] |

Spectral Properties and Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : In D₂O, the spectrum typically shows a triplet for the α-proton (Hα) and a doublet of doublets for the two diastereotopic β-protons (Hβ) of the -CH₂SH group, with chemical shifts influenced by the pH of the solution.[12][13]

-

¹³C NMR : The spectrum displays distinct signals for the carboxyl carbon (~182 ppm), the α-carbon (~60 ppm), and the β-carbon (~32 ppm).[1][13][14] The exact chemical shifts are sensitive to the ionization state of the functional groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of cysteine exhibits characteristic absorption bands corresponding to its functional groups. These include broad absorptions for the N-H stretching of the ammonium group (NH₃⁺) and O-H stretching of the carboxyl group, a strong band for the carboxylate (COO⁻) asymmetric stretch, and weaker bands for the S-H (thiol) and C-S stretching.[15]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molecular weight (121.16 g/mol ).[1][6] High-resolution mass spectrometry is crucial for confirming the elemental composition and is a gold standard for identifying cysteine in complex mixtures, such as peptide digests.[16][17]

Chemical Reactivity and Stability

The chemistry of cysteine is dominated by the nucleophilic and easily oxidized thiol side chain.[2][18] This reactivity is enhanced in the thiolate form (S⁻), which is more prevalent as the pH approaches and exceeds the thiol group's pKa (~8.3).[2]

Key Reactions

-

Oxidation and Disulfide Bond Formation : The most significant reaction of cysteine is its oxidation to form cystine, a dimer where two cysteine molecules are linked by a disulfide bond (-S-S-).[2] This reaction is fundamental to protein folding and structural stability. More aggressive oxidants can convert the thiol group to sulfinic acid (-SO₂H) and subsequently to sulfonic acid (-SO₃H), known as cysteic acid.[18][19]

-

Alkylation : The thiol group readily undergoes S-alkylation via Sₙ2 reactions with alkyl halides like iodoacetic acid or iodoacetamide.[20] This reaction is a cornerstone of proteomics for irreversibly blocking free thiols to prevent disulfide bond formation during sample preparation for mass spectrometry.

-

Reaction with Maleimides : The thiol group can react with N-substituted maleimides, such as N-ethylmaleimide (NEM), via a Michael addition.[17][20] This is another highly specific and widely used reaction for labeling and quantifying cysteine residues.

-

Disulfide Interchange : A cysteine thiol can react with a disulfide bond in a disulfide interchange reaction, forming a new disulfide bond.[19][20]

Stability Considerations

Cysteine solutions are susceptible to atmospheric oxidation, particularly at neutral or alkaline pH, leading to the formation of cystine.[21] The stability is significantly increased in acidic solutions (e.g., 0.1 to 6N HCl), where the thiol group is protonated and less reactive.[21] When working with cysteine, especially in biological buffers, it is often necessary to use de-gassed solutions, inert atmospheres (e.g., nitrogen or argon), or include reducing agents like dithiothreitol (DTT) to maintain the free thiol state.

Analytical and Characterization Protocols

Accurate characterization and quantification of cysteine are critical. A combination of methods is often employed for comprehensive validation.[16]

Protocol: Quantification of Free Thiols using Ellman's Assay

This colorimetric assay provides a rapid quantification of free sulfhydryl groups.

Principle : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). The TNB²⁻ anion has a distinct yellow color with a maximum absorbance at 412 nm.[16][19]

Step-by-Step Methodology :

-

Prepare Reagents :

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Stock Solution: 4 mg/mL DTNB in reaction buffer.

-

Cysteine Standard: Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in reaction buffer. Create a dilution series (e.g., 0 to 500 µM) for a standard curve.

-

-

Assay Procedure :

-

To 50 µL of the sample (or standard) in a 96-well plate, add 200 µL of the reaction buffer.

-

Add 10 µL of the DTNB stock solution to initiate the reaction.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement :

-

Measure the absorbance at 412 nm using a spectrophotometer or plate reader.

-

-

Quantification :

-

Generate a standard curve by plotting the absorbance of the cysteine standards against their concentration.

-

Determine the concentration of free thiols in the sample by interpolating its absorbance value on the standard curve.[16]

-

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a standard method for assessing the purity of cysteine-containing compounds and peptides.

Principle : The sample is separated based on the differential partitioning of its components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Step-by-Step Methodology :

-

Sample Preparation : Dissolve the this compound sample in the initial mobile phase solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water).

-

Instrumentation :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% TFA in water.

-

Mobile Phase B : 0.1% TFA in acetonitrile.

-

Detector : UV detector set to 214 nm or 220 nm.

-

-

Chromatographic Conditions :

-

Run a linear gradient from ~5% Mobile Phase B to ~95% Mobile Phase B over 20-30 minutes.

-

Maintain a constant flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 25-30 °C).

-

-

Data Analysis : The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

Workflow: Definitive Identification by LC-MS/MS

For absolute confirmation of identity, especially within a peptide sequence, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[16][17] The workflow typically involves derivatization to ensure the stability of the thiol group.

Conclusion

This compound is a chemically versatile molecule defined by the stereochemistry of its α-carbon and the pronounced reactivity of its thiol side chain. A thorough understanding of its physicochemical properties, spectral characteristics, and chemical behavior—particularly its oxidation and alkylation reactions—is essential for its effective application in research and development. The analytical protocols detailed herein, from rapid colorimetric assays to high-resolution mass spectrometry, provide the necessary tools for researchers to validate the integrity, purity, and quantity of this compound in their experimental systems, ensuring both scientific rigor and the successful development of novel therapeutics and materials.

References

-

Wikipedia. Cysteine. [Link]

-

PubChem. This compound | C3H7NO2S | CID 594. [Link]

-

Journal of the Chemical Society, Faraday Transactions. Antioxidant chemistry Reactivity and oxidation of this compound by some common oxidants. [Link]

-

NIST. This compound. [Link]

-

Chemistry LibreTexts. A6. Reactions of Cysteine. [Link]

-

Journal of Chemical & Engineering Data. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]

-

Star Republic. pKa values of amino acids. [Link]

-

University of Arizona. Amino Acids. [Link]

-

Food Research. Recent advanced techniques in cysteine determination: a review. [Link]

-

College of St. Benedict/St. John's University. a: amino acids - Reactions of Cysteine. [Link]

-

UNI ScholarWorks. Stability of Cysteine Solutions. [Link]

-

Peptideweb.com. pKa and pI values of amino acids. [Link]

-

Journal of Advanced Scientific Research. Electro-analytical Characterization and Method Validation of Cysteine by Cyclic Voltammetry. [Link]

-

Journal of Biological Chemistry. The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. [Link]

-

Chemistry LibreTexts. 25.2: Structure and Stereochemistry of the Amino Acids. [Link]

-

ResearchGate. Thin-Layer Chromatographic Investigation of L-Cysteine in Solution. [Link]

-

ResearchGate. Best practices for cysteine analysis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... [Link]

-

PubMed. The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

Cheméo. This compound. [Link]

-

ResearchGate. (PDF) Study of the temperature effect on IR spectra of crystalline amino acids, dipeptides, and polyamino acids. IV. L-cysteine and this compound. [Link]

Sources

- 1. This compound | C3H7NO2S | CID 594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 3374-22-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. peptideweb.com [peptideweb.com]

- 11. Amino Acids [vanderbilt.edu]

- 12. T2O2721(52-90-4) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound hydrochloride(10318-18-0) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant chemistry Reactivity and oxidation of this compound by some common oxidants - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Reactions of Cysteine [employees.csbsju.edu]

- 21. scholarworks.uni.edu [scholarworks.uni.edu]

The Cysteine Dichotomy: A Technical Guide to the Cellular Roles of L- and D-Isomers

Introduction: Beyond a Simple Amino Acid

Cysteine, a semi-essential sulfur-containing amino acid, represents a cornerstone of cellular biochemistry.[1] While often viewed monolithically, its biological significance is dictated by its stereochemistry. This guide delves into the profound functional divergence of its isomers: the proteogenic L-cysteine, integral to the very fabric of life, and the enigmatic D-cysteine, an emerging signaling molecule with distinct metabolic fates and therapeutic potential.[1][2] For researchers in cellular biology and drug development, a nuanced understanding of this DL-cysteine dichotomy is not merely academic; it is fundamental to unraveling complex disease mechanisms and designing targeted therapeutic strategies.

This document moves beyond textbook descriptions to provide an in-depth analysis of the core biological roles of both L- and D-cysteine. We will explore their synthesis, metabolic pathways, and functional impacts on cellular processes, from protein architecture to redox signaling. Furthermore, this guide provides detailed, field-proven methodologies for investigating cysteine metabolism, offering a practical framework for researchers to probe these critical pathways in their own experimental systems.

Section 1: The Central Role of L-Cysteine in Cellular Homeostasis

L-Cysteine is the canonical isomer integrated into the core machinery of all known biota.[1] Its unique thiol (-SH) side chain is a hub of biochemical reactivity, bestowing upon it a multifaceted role in maintaining cellular structure, function, and viability.

A Building Block for Life: Protein Synthesis and Structure

The most fundamental role of L-cysteine is its incorporation into polypeptide chains during protein synthesis.[3] Beyond its function as a simple monomer, its thiol group is central to protein structure and stability through the formation of disulfide bonds.[1][3]

-

Disulfide Bond Formation: In the oxidizing environment of the endoplasmic reticulum, the thiol groups of two cysteine residues can be oxidized to form a covalent disulfide bond (-S-S-), creating a cystine residue.[1] This cross-linking is critical for the tertiary and quaternary structure of many secreted and membrane-bound proteins, such as insulin and antibodies, conferring rigidity and resistance to proteolysis.[1] Protein disulfide isomerases are crucial enzymes that catalyze the correct formation of these bonds.[1]

The Guardian of the Redox Environment: Glutathione (GSH) Synthesis

Cellular life operates within a narrow redox window, and L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][4][5]

The synthesis of GSH is a two-step, ATP-dependent process:

-

γ-Glutamylcysteine Synthesis: Glutamate-cysteine ligase (GCL) catalyzes the formation of a gamma peptide bond between L-glutamate and L-cysteine. This is the rate-limiting step in GSH synthesis.[6][7]

-

Glutathione Synthesis: Glutathione synthetase (GS) adds a glycine residue to the C-terminus of γ-glutamylcysteine to form glutathione (γ-glutamylcysteinylglycine).[6][7]

GSH is paramount for detoxifying reactive oxygen species (ROS), conjugating xenobiotics, and maintaining the reduced state of protein thiols.[1][3] A depletion of cellular cysteine directly compromises the cell's ability to replenish its GSH pool, rendering it vulnerable to oxidative damage—a common feature in aging and numerous pathologies.[5]

Beyond Proteins and Redox: L-Cysteine as a Metabolic Precursor

The metabolic journey of L-cysteine extends to the synthesis of other vital biomolecules:

-

Taurine: Through the action of cysteine dioxygenase (CDO), which oxidizes the thiol group, cysteine is converted to cysteinesulfinic acid.[8][9] This intermediate can then be decarboxylated to hypotaurine and subsequently oxidized to taurine, a molecule crucial for bile salt conjugation, osmoregulation, and neural development.[9][10]

-

Hydrogen Sulfide (H₂S): L-cysteine is a primary substrate for the enzymatic production of H₂S, a gasotransmitter with critical roles in vasodilation, neuromodulation, and inflammation.[11][12] Key enzymes in this pathway include cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[11]

-

Iron-Sulfur (Fe-S) Clusters: Cysteine serves as the essential sulfur donor for the biogenesis of iron-sulfur clusters, ancient and ubiquitous prosthetic groups that are critical for the function of numerous proteins involved in electron transport, redox sensing, and enzyme catalysis.[1]

Section 2: The Enigmatic Functions of D-Cysteine

While L-amino acids form the basis of proteins, a growing body of evidence reveals that D-amino acids are not merely biological curiosities but possess significant, regulated functions in mammals.[2] D-cysteine, in particular, has emerged as a molecule with distinct physiological roles, especially in the nervous and renal systems.[2][13]

Metabolism via D-Amino Acid Oxidase (DAO)

Unlike L-cysteine, D-cysteine is not incorporated into proteins and is instead primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAO).[14][15] DAO catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate (3-MP).[14][16] This metabolic route is of particular importance because 3-MP is a direct substrate for 3-mercaptopyruvate sulfurtransferase (3MST), an enzyme that efficiently produces H₂S.[17][18] This DAO/3MST pathway represents a major source of H₂S in tissues like the kidney and brain.[16][18]

Biological and Pharmacological Implications

The unique metabolism of D-cysteine underpins its distinct biological effects:

-

Potent H₂S Production: The DAO/3MST pathway is remarkably efficient, with some studies suggesting the H₂S-producing activity from D-cysteine in the kidney is up to 80-fold greater than from L-cysteine.[19] This makes D-cysteine a potent and targeted source of H₂S.

-

Neuroregulation: Endogenous D-cysteine has been identified in the mammalian brain, where it acts as a signaling molecule.[1][20] It has been shown to regulate the proliferation of neural progenitor cells during development by modulating AKT signaling.[2][13][21]

-

Therapeutic Potential: L-cysteine can exhibit excitotoxic effects in the nervous system.[11][22] In contrast, D-cysteine does not appear to share this toxicity, making it a more attractive therapeutic candidate for delivering H₂S.[22] Studies have shown that administration of D-cysteine can protect against ischemia-reperfusion injury in the kidney and oxidative stress in neurons, largely through its efficient conversion to H₂S.[17][18][22] It has also shown promise in models of spinocerebellar ataxia.[23]

| Parameter | L-Cysteine | D-Cysteine |

| Primary Role | Proteogenic, GSH precursor, Metabolic precursor (Taurine, H₂S) | Signaling molecule, Potent H₂S precursor |

| Primary Metabolic Enzyme | Integrated into various pathways (GCL, CBS, CSE, CDO) | D-Amino Acid Oxidase (DAO)[14] |

| H₂S Production Efficiency | Moderate (via CBS, CSE) | High (via DAO/3MST pathway)[19] |

| Neurotoxicity | Potentially excitotoxic[22] | Low to negligible toxicity[22] |

| Key Functions | Protein structure, Redox defense | Neural development, Cytoprotection via H₂S[2][13] |

Section 3: Cysteine Dysregulation in Disease

Given its central roles, it is no surprise that dysregulated cysteine metabolism is a hallmark of numerous diseases, making the enzymes and transporters involved attractive targets for drug development.

-

Cancer: Many cancer cells exhibit an elevated demand for cysteine to support rapid proliferation and combat high levels of oxidative stress by synthesizing GSH.[24][25] This "cysteine addiction" makes them particularly vulnerable to cysteine deprivation. The cystine/glutamate antiporter, xCT (SLC7A11), which imports cystine (the oxidized dimer of cysteine) into the cell, is frequently upregulated in cancers and is linked to tumor progression and chemoresistance.[25][26] Targeting xCT or inducing cysteine depletion can trigger a form of iron-dependent cell death called ferroptosis, representing a promising anti-cancer strategy.[24] Furthermore, cysteine accumulation has been shown to promote cell cycle progression by regulating the translation of D-type cyclins, independent of its antioxidant role.[24][27]

-

Neurodegenerative Diseases: Oxidative stress is a key pathogenic factor in neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease.[5][28] A common feature is the depletion of GSH and the disruption of redox homeostasis, directly implicating impaired cysteine metabolism.[5][29] The "cysteine redox proteome" or "cysteinet"—the complete set of oxidative post-translational modifications (PTMs) on cysteine residues—is significantly altered in these conditions.[28][30] These modifications can lead to protein misfolding and aggregation, core features of neurodegeneration.[30]

Section 4: Key Methodologies for Studying Cysteine Metabolism

A robust investigation into cysteine's role requires precise and validated methodologies. The following protocols provide a framework for key experimental interrogations.

Protocol: Quantification of Intracellular Cysteine and Glutathione

This protocol details a common approach using HPLC with fluorescence detection after derivatization with a thiol-reactive probe. The causality behind this choice is its high sensitivity and specificity for sulfhydryl-containing compounds.

Principle: Free thiol groups in cysteine and GSH are alkylated with a fluorescent probe (e.g., monobromobimane, mBBr). The resulting stable, fluorescent derivatives are then separated by reverse-phase HPLC and quantified against known standards.

Step-by-Step Methodology:

-

Cell Lysis: Harvest cells and immediately lyse them in a buffer containing a thiol-alkylating agent like N-ethylmaleimide (NEM) to block free thiols and prevent post-lysis oxidation. A common choice is 10 mM NEM in 0.1 M HCl.

-

Protein Precipitation: Precipitate proteins using an acid (e.g., perchloric acid or trichloroacetic acid) to release acid-soluble thiols into the supernatant. Centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C).

-

Reduction of Disulfides (Optional): To measure total cysteine and glutathione (reduced + oxidized), the supernatant can be treated with a reducing agent like dithiothreitol (DTT) to convert GSSG and cystine back to their reduced forms.

-

Derivatization: Adjust the pH of the supernatant to ~8.0 with a suitable buffer (e.g., CHES). Add the fluorescent probe mBBr and incubate in the dark at room temperature. The reaction is self-validating as only reduced thiols will react.

-

Reaction Quenching: Stop the derivatization reaction by acidification (e.g., with methanesulfonic acid).

-

HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Separate the thiol derivatives using a gradient of aqueous buffer (e.g., 0.25% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection & Quantification: Detect the fluorescent derivatives using a fluorescence detector (Excitation ~380 nm, Emission ~480 nm for mBBr). Quantify peak areas by comparing them to a standard curve generated from known concentrations of cysteine and GSH.

Protocol: Measuring Cysteine Dioxygenase (CDO) Activity

This protocol describes a radiometric or HPLC-based assay to measure the activity of CDO, the rate-limiting enzyme in the oxidative catabolism of cysteine.

Principle: CDO activity is determined by measuring the rate of formation of its product, cysteinesulfinic acid (CSA), from the substrate L-cysteine.[8]

Step-by-Step Methodology:

-

Tissue/Cell Homogenization: Prepare a homogenate from tissue or cells in a suitable buffer (e.g., MES buffer, pH 6.1).

-

Assay Mixture Preparation: Prepare an assay cocktail containing:

-

Reaction Initiation: Add the cell/tissue homogenate to the pre-warmed assay mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Product Quantification:

-

Radiometric Method: If using [³⁵S]-L-cysteine, separate the [³⁵S]-CSA product from the substrate using an anion-exchange column. Quantify the radioactivity in the eluate using liquid scintillation counting.

-

HPLC Method: After derivatization (e.g., with o-phthalaldehyde, OPA), quantify CSA using reverse-phase HPLC with fluorescence detection.[8]

-

-

Calculation: Calculate enzyme activity based on the amount of product formed per unit time per milligram of protein. Run parallel assays with heat-inactivated homogenate as a negative control to ensure measured activity is enzymatic.

Workflow: Redox Proteomics to Identify Oxidized Cysteine Residues

To understand how cellular processes are regulated by redox signaling, it's crucial to identify which specific cysteine residues on which proteins are being oxidized. Isotope-Coded Affinity Tagging (ICAT) is a powerful mass spectrometry-based proteomic technique for this purpose.[31]

Principle: The "OxICAT" workflow quantifies the oxidation status of cysteine residues. It involves sequentially labeling reduced and oxidized cysteines with light and heavy isotopic tags, respectively. The ratio of heavy to light tags for a given cysteine-containing peptide, measured by mass spectrometry, reflects its oxidation state.

Conclusion and Future Directions

The biological roles of cysteine are far more complex than a simple summary of its functions would suggest. The stereospecific metabolism and distinct signaling roles of L- and D-cysteine create a sophisticated regulatory network that is central to cellular health. L-cysteine forms the bedrock of protein structure and antioxidant defense, while D-cysteine is emerging as a potent, targeted signaling molecule, particularly through its efficient generation of H₂S.

For drug development professionals, the pathways governing cysteine metabolism are rich with therapeutic targets. From exploiting the cysteine dependency of cancer cells to restoring redox balance in neurodegenerative diseases, a deep understanding of these mechanisms is paramount. Future research will undoubtedly continue to uncover new layers of complexity, including the intricate crosstalk between cysteine metabolism and other cellular processes and the expanding repertoire of cysteine post-translational modifications that constitute the "redox code." Harnessing this knowledge will be key to developing the next generation of precision therapeutics.

References

-

Cysteine - Wikipedia. Wikipedia. [Link]

-

Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids. | Semantic Scholar. Semantic Scholar. [Link]

-

Contemporary proteomic strategies for cysteine redoxome profiling - PMC - NIH. National Center for Biotechnology Information. [Link]

-

The Multifaceted Benefits of L-Cystine: From Cellular Health to Industrial Uses. Dacheng. [Link]

-

Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - Frontiers. Frontiers Media S.A.. [Link]

-

Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - Johns Hopkins University. Johns Hopkins University. [Link]

-

Glutathione - Wikipedia. Wikipedia. [Link]

-

Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Semantic Scholar. [Link]

-

Therapeutic potential of d-cysteine against in vitro and in vivo models of spinocerebellar ataxia - PubMed. National Center for Biotechnology Information. [Link]

-

Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis - PubMed Central. National Center for Biotechnology Information. [Link]

-

Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential | Scilit. Scilit. [Link]

-

Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - Frontiers. Frontiers Media S.A.. [Link]

-

Cysteine metabolism in neuronal redox homeostasis - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

What is the mechanism of L-Cysteine? - Patsnap Synapse. Patsnap. [Link]

-

Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed. National Center for Biotechnology Information. [Link]

-

Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC. National Center for Biotechnology Information. [Link]

-

Cysteine Metabolism in Neuronal Redox Homeostasis - PubMed - NIH. National Center for Biotechnology Information. [Link]

-

Chasing Cysteine Oxidative Modifications | Circulation: Cardiovascular Genetics. AHA/ASA Journals. [Link]

-

Methods for measuring cysteine S-conjugate β-lyase activity - PubMed. National Center for Biotechnology Information. [Link]

-

Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - NIH. National Center for Biotechnology Information. [Link]

-

Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins - NIH. National Center for Biotechnology Information. [Link]

-

Production of hydrogen sulfide from d-cysteine and its therapeutic potential - PubMed. National Center for Biotechnology Information. [Link]

-

N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases - MDPI. MDPI. [Link]

-

Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC - NIH. National Center for Biotechnology Information. [Link]

-

D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain | PNAS. PNAS. [Link]

- US6605459B2 - Methods for measuring cysteine and determining cysteine synthase activity - Google Patents.

-

l-cysteine as a substrate for glutathione (GSH) synthesis as well as a... - ResearchGate. ResearchGate. [Link]

-

The “Glutathione Pathway.” Glutathione synthesis, γ-glutamyl pathway,... - ResearchGate. ResearchGate. [Link]

-

Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC. National Center for Biotechnology Information. [Link]

-

The versatile utility of cysteine as a target for cancer treatment - Frontiers. Frontiers Media S.A.. [Link]

-

The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival - MDPI. MDPI. [Link]

-

Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins - R Discovery - Researcher.Life. Researcher.Life. [Link]

-

Proteomics approaches to study the redox state of Cysteine containing proteins - ResearchGate. ResearchGate. [Link]

-

Transsulfuration, minor player or critical for cysteine homeostasis in cancer - PMC. National Center for Biotechnology Information. [Link]

-

Homogeneous Enzymatic Assay for L-Cysteine with CS Lyase - J-Stage. J-Stage. [Link]

-

Biochemical Properties of Human D-Amino Acid Oxidase - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

-

Sulfur as a Signaling Nutrient Through Hydrogen Sulfide - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Evidence that d-cysteine protects mice from gastric damage via hydrogen sulfide produced by d-amino acid oxidase - PubMed. National Center for Biotechnology Information. [Link]

-

A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine - Association for Biology Laboratory Education. Association for Biology Laboratory Education. [Link]

-

Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism - PMC. National Center for Biotechnology Information. [Link]

-

Sulfur-Containing Amino Acids, Hydrogen Sulfide, and Sulfur Compounds on Kidney Health and Disease - MDPI. MDPI. [Link]

-

Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids.. Semantic Scholar. [Link]

-

Human D-Amino Acid Oxidase: Structure, Function, and Regulation - Frontiers. Frontiers Media S.A.. [Link]

Sources

- 1. Cysteine - Wikipedia [en.wikipedia.org]

- 2. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids. | Semantic Scholar [semanticscholar.org]

- 3. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione - Wikipedia [en.wikipedia.org]

- 7. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 8. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur as a Signaling Nutrient Through Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]

- 16. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Production of hydrogen sulfide from d-cysteine and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pnas.org [pnas.org]

- 21. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 23. Therapeutic potential of d-cysteine against in vitro and in vivo models of spinocerebellar ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival [mdpi.com]

- 26. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases [mdpi.com]

- 29. Cysteine Metabolism in Neuronal Redox Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ahajournals.org [ahajournals.org]

A Researcher's Guide to Modulating Cellular Redox Status: The Application of DL-Cysteine in Glutathione Synthesis

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive exploration of DL-cysteine as a precursor for glutathione (GSH) synthesis. This document provides the scientific foundation, detailed experimental methodologies, and critical insights necessary for the effective use of this compound in laboratory settings.

Glutathione: The Master Antioxidant and Its Synthesis

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and it is the most abundant intracellular antioxidant in mammalian cells[1]. Its roles are critical and varied, encompassing the neutralization of reactive oxygen species (ROS), detoxification of xenobiotics, and the regulation of cellular processes like apoptosis and immune function[1]. The de novo synthesis of glutathione is a two-step, ATP-dependent process occurring in the cytosol[1].

-

γ-Glutamylcysteine Formation: The first and rate-limiting step is the ligation of glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL)[1].

-

Glutathione Synthesis: The dipeptide γ-glutamylcysteine is then combined with glycine by the enzyme glutathione synthetase (GS) to form glutathione[1].

The intracellular availability of cysteine is the primary rate-limiting factor in this pathway, making the supplementation of cysteine a key strategy for enhancing glutathione levels[2][3].

Caption: The enzymatic pathway of glutathione synthesis, highlighting cysteine as the rate-limiting substrate.

This compound: A Practical Precursor for Research

While L-cysteine is the biologically active isomer, its free form is unstable in culture media and can be cytotoxic[4]. This has led to the use of more stable cysteine prodrugs. This compound, a racemic mixture of D- and L-cysteine, is a cost-effective and readily available alternative. The L-cysteine component is directly utilized for glutathione synthesis. The metabolic fate of the D-cysteine component is more complex. While direct enzymatic conversion to L-cysteine for glutathione synthesis in mammals is not a primary pathway, some studies suggest that serine racemase may possess cysteine racemase activity, potentially enabling the interconversion of D- and L-cysteine[5][6][7]. Other proposed mechanisms for the beneficial effects of D-cysteine include its role in hydrogen sulfide (H₂S) production and its participation in disulfide exchange reactions that can liberate L-cysteine from L-cystine[8].

Experimental Protocol: Assessing the Efficacy of this compound in Cell Culture

This protocol provides a detailed methodology for quantifying the impact of this compound on intracellular glutathione levels in a human hepatoma cell line (HepG2), a commonly used model for studying liver metabolism and toxicity.

Materials and Reagents

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Glutathione reductase

-

NADPH

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in 96-well plates for viability assays and 6-well plates for glutathione measurement at a density that will result in 70-80% confluency at the time of treatment.

-

-

This compound Treatment and Cytotoxicity Assessment:

-

Prepare a stock solution of this compound in sterile PBS and filter-sterilize.

-

Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM) for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Assess cell viability using the MTT assay to determine the optimal non-toxic concentration range.

-

-

Sample Preparation for Glutathione Assay:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in the 6-well plates with cell lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay for normalization.

-

-

Glutathione Measurement (DTNB-Based Enzymatic Recycling Assay):

-

This assay is based on the reaction of GSH with DTNB to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), and the subsequent recycling of the oxidized glutathione (GSSG) back to GSH by glutathione reductase.

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

-

Add a portion of the cell lysate (supernatant) to the reaction mixture.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

-

Normalize the GSH concentration to the protein concentration of each sample.

-

Caption: A workflow for evaluating the effect of this compound on cell viability and glutathione levels.

Representative Data and Interpretation

The expected outcome is a dose-dependent increase in intracellular glutathione levels with this compound treatment, up to a concentration that does not induce significant cytotoxicity.

Table 1: Representative Data for this compound Treatment in HepG2 Cells (24h)

| This compound (mM) | Cell Viability (% of Control) | Intracellular GSH (nmol/mg protein) | Fold Change in GSH |

| 0 (Control) | 100 ± 5 | 35.2 ± 3.1 | 1.0 |

| 0.5 | 98 ± 6 | 52.8 ± 4.5 | 1.5 |

| 1.0 | 95 ± 5 | 70.4 ± 6.2 | 2.0 |

| 2.5 | 88 ± 7 | 84.5 ± 7.9 | 2.4 |

| 5.0 | 75 ± 8 | 88.0 ± 8.1 | 2.5 |

Data are presented as mean ± standard deviation and are illustrative, based on typical responses observed with L-cysteine supplementation in hepatocytes.[3][9]

Critical Considerations for Drug Development Professionals

-

Comparative Efficacy: When evaluating this compound as a potential therapeutic agent, it is crucial to perform head-to-head comparisons with other cysteine prodrugs, such as N-acetylcysteine (NAC). While NAC is a well-established and stable precursor, some studies suggest that free cysteine may have more efficient transmembrane transport[10][11].

-

In Vivo Relevance: The metabolic conversion and bioavailability of the D- and L-isomers of cysteine in vivo can differ from in vitro models. Therefore, promising in vitro results should be validated in appropriate animal models.

-

Safety and Toxicity: A thorough toxicological profile of this compound is essential. While the L-isomer is a natural amino acid, high concentrations of cysteine can be toxic[4]. The metabolic byproducts of D-cysteine should also be considered.

Conclusion

This compound is a practical and effective tool for increasing intracellular glutathione levels in a research setting. Its use allows for the investigation of glutathione-dependent pathways and the preclinical assessment of therapeutic strategies aimed at mitigating oxidative stress. A thorough understanding of its biochemical properties and careful experimental design are paramount to obtaining reliable and translatable results.

References

- Higuchi, Y., & Noda, K. (1980). Cytotoxicity of cysteine in culture media. Journal of nutritional science and vitaminology, 26(6), 563–574.

- Ishii, I., Akahoshi, N., & Yamada, H. (2018). d-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain.

- Jain, S. K., Parsanathan, R., & Levine, S. N. (2016). L-cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25-hydroxy-vitamin D in Zucker diabetic fatty rats. Molecular nutrition & food research, 60(5), 1090–1098.

- Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et biophysica acta, 1830(5), 3143–3153.

- Mustafa, A. K., Kumar, D., Selvakumar, B., & Snyder, S. H. (2009). Nitric oxide S-nitrosylates serine racemase, mediating feedback inhibition of d-serine formation.

- Parsanathan, R., & Jain, S. K. (2020). The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency. Nutrients, 12(4), 1130.

- Patel, D., & Ahmad, A. (2010). N-acetyl-l-cysteine affords protection against lead-induced cytotoxicity and oxidative stress in human liver carcinoma (HepG2) cells. International journal of environmental research and public health, 7(8), 3163–3172.

- Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et biophysica acta, 1830(8), 4117–4129.

- Zhang, X., Wang, H., & Yu, R. (2016). Crosstalk between cystine and glutathione is critical for the regulation of amino acid signaling pathways and ferroptosis.

- Roychaudhuri, R. (2022). Serine Racemase: A Tale of Two Stereoisomers D-Cysteine and D-Serine.

- S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells. (2015). Oxidative medicine and cellular longevity, 2015, 760565.

- Tomisato, W., Hoshino, T., & Ishii, I. (2022). D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activation. International journal of molecular sciences, 23(19), 11843.

- Yedjou, C. G., & Tchounwou, P. B. (2010). N-acetyl-cysteine protects against DNA damage associated with lead toxicity in HepG2 cells. Ethnicity & disease, 20(1 Suppl 1), S1-101–S1-103.

- Zorrilla, P., Oliveira, C. P., & Rodrigues, C. M. (2004). N-acetylcysteine does not protect HepG2 cells against acetaminophen-induced apoptosis. Basic & clinical pharmacology & toxicology, 94(5), 213–225.

- Wolosker, H., D'Aniello, A., & Snyder, S. H. (2000). Serine racemase: a novel enzyme that catalyzes the synthesis of D-serine, a modulator of the N-methyl-D-aspartate receptor. The Journal of biological chemistry, 275(15), 11184–11188.

- Jain, S. K., & Parsanathan, R. (2016). Effect of L-cysteine supplementation in hepatocytes treated with control and high glucose.

- Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-Acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355–359.

- Dilger, R. N., & Baker, D. H. (2007). N-acetyl-L-cysteine is a safe and effective precursor of cysteine. Journal of animal science, 85(7), 1712–1718.

- Fernández-Checa, J. C., Colell, A., & García-Ruiz, C. (2015). l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia. Chemical research in toxicology, 28(11), 1961–1976.

- Lu, S. C. (2009). Regulation of glutathione synthesis. Molecular aspects of medicine, 30(1-2), 42–59.

- Rodgers, K., & Roda, P. (2004). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Redox report : communications in free radical research, 9(5), 271–276.

- van Zandwijk, N. (2003). Enhancement of glutathione and gamma-glutamylcysteine synthetase, the rate limiting enzyme of glutathione synthesis, by chemoprotective plant-derived food and beverage components in the human hepatoma cell line HepG2. Nutrition and cancer, 45(1), 74–83.

- Stipanuk, M. H., Dominy, J. E., Jr, Lee, J. I., & Coloso, R. M. (2006). Mammalian cysteine metabolism: new insights into regulation of cysteine metabolism. The Journal of nutrition, 136(6 Suppl), 1652S–1659S.

- O'Dwyer, P. J., Yao, K. S., Godwin, A. K., & Clayton, M. F. (1994). Effects of the chemoprotective agent WR-2721 on the detoxification of cisplatin in a human ovarian carcinoma cell line. Cancer research, 54(24), 6365–6370.

- Dominy, J. E., Jr, & Stipanuk, M. H. (2007). Overexpression of cysteine dioxygenase reduces intracellular cysteine and glutathione pools in HepG2/C3A cells. American journal of physiology. Endocrinology and metabolism, 293(1), E62–E69.

- Martínez-Sánchez, G., & Cadenas, E. (2018). The usage of l-cysteine (l-Cys) on human health. Molecules (Basel, Switzerland), 23(3), 575.

- Sayin, V. I., Ibrahim, M. X., Larsson, E., Nilsson, J. A., Lindahl, P., & Bergo, M. O. (2014). Contribution of de novo cysteine synthesis to the cysteine pool varies across healthy mouse tissues.

- Traverso, N., Ricciarelli, R., Nitti, M., Marengo, B., Furfaro, A. P., Pronzato, M. A., & Domenicotti, C. (2013). Changes in glutathione content in liver diseases: an update. World journal of gastroenterology, 19(21), 3235–3242.

Sources

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. L‐cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25‐hydroxy‐vitamin D in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of quaternary structure and cysteine residues in the activity of human serine racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]

- 6. D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activation [mdpi.com]

- 7. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]

- 8. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25-hydroxy-vitamin D in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NAC vs. Glutathione and How They Work | Invigor Medical [invigormedical.com]

- 11. Efect of N-acetylcysteine on HepG2 cells which were induced into fatty liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Cysteine as a Source of Sulfide in Metabolism: An In-depth Technical Guide

Abstract

Hydrogen sulfide (H₂S), once considered merely a toxic gas, is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes.[1][2] This guide provides a comprehensive technical overview of DL-cysteine as a primary substrate for enzymatic H₂S production. We will delve into the core metabolic pathways, the key enzymes governing these reactions, and detailed, field-proven methodologies for the robust quantification of sulfide. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the intricate role of cysteine-derived sulfide in cellular signaling and metabolism.

Introduction: The Emergence of Hydrogen Sulfide as a Bioactive Molecule

For decades, hydrogen sulfide was primarily known for its characteristic rotten egg smell and its toxicity at high concentrations. However, a paradigm shift occurred with the discovery of its endogenous production in mammalian tissues and its function as a signaling molecule, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1] H₂S is now implicated in a wide array of biological functions, including the regulation of vascular tone, neurotransmission, insulin release, and cellular protection against oxidative stress.[2][3][4][5]

The amino acid cysteine, in both its L- and D-enantiomeric forms, serves as the principal physiological precursor for H₂S biogenesis.[6][7][8] The metabolic pathways converting cysteine to H₂S are tightly regulated and exhibit tissue-specific expression of the involved enzymes. Understanding these pathways and possessing the technical facility to accurately measure H₂S production are paramount for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting this signaling axis.[9]

Enzymatic Pathways of H₂S Production from Cysteine

The generation of H₂S from cysteine is not a random event but a highly orchestrated process catalyzed by a specific set of enzymes. These enzymes can be broadly categorized based on their substrate specificity for L-cysteine or D-cysteine.

L-Cysteine Dependent Pathways

Three primary enzymes are responsible for the majority of H₂S production from L-cysteine in mammals: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[1][3][6]

-

Cystathionine β-Synthase (CBS): CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine.[10][11] In an alternative reaction, CBS can also catalyze the condensation of cysteine with homocysteine to produce cystathionine and H₂S.[8][11] Upregulation of CBS and the subsequent overproduction of H₂S have been implicated in the pathophysiology of several diseases, including cancer.[10]

-

Cystathionine γ-Lyase (CSE): Also a PLP-dependent enzyme, CSE is a key player in the transsulfuration pathway, where it catalyzes the conversion of cystathionine to cysteine.[8][12] Importantly, CSE can also directly generate H₂S from L-cysteine through α,β-elimination, and this is considered a major source of H₂S in the cardiovascular system.[1][12][13][14] At physiological concentrations, cysteine is the primary substrate for H₂S production by CSE.[12]

-

Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (3-MST): This two-step pathway involves the initial conversion of L-cysteine and α-ketoglutarate to 3-mercaptopyruvate (3-MP) and glutamate by CAT.[1][15][16] Subsequently, 3-MST, a zinc-dependent enzyme, catalyzes the transfer of the sulfur atom from 3-MP to a thiol-containing acceptor, ultimately releasing H₂S.[1][17][18][19] This pathway is particularly significant in the brain and peripheral neurons.[15][20]

D-Cysteine Dependent Pathway: A Novel Axis

Recent research has unveiled a novel pathway for H₂S production from D-cysteine.[3][4][5] This pathway is independent of the classical PLP-dependent enzymes.

-

D-Amino Acid Oxidase (DAO) and 3-Mercaptopyruvate Sulfurtransferase (3-MST): In this pathway, DAO first converts D-cysteine to 3-mercaptopyruvate (3-MP).[3][4][5] 3-MST then utilizes this 3-MP to generate H₂S, similar to the L-cysteine pathway.[3][4][5] This D-cysteine-mediated H₂S production is particularly prominent in the cerebellum and kidneys.[1] Notably, D-cysteine has been shown to be more effective than L-cysteine in protecting against ischemia-reperfusion injury in the kidney, highlighting the therapeutic potential of targeting this specific pathway.[3][4][5]

Visualization of Metabolic Pathways

To provide a clear visual representation of these intricate metabolic routes, the following diagrams have been generated using the DOT language.

Caption: Enzymatic pathways for H₂S production from L-Cysteine and D-Cysteine.

Methodologies for Quantifying Cysteine-Derived Sulfide

Accurate and reliable quantification of H₂S is crucial for understanding its biological roles. Several methods are available, each with its own advantages and limitations. Here, we provide a detailed protocol for the widely used spectrophotometric methylene blue assay, a robust and cost-effective method for measuring H₂S.

The Methylene Blue Assay: A Spectrophotometric Approach

This method is based on the principle that H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue.[21] The intensity of the color, which is directly proportional to the H₂S concentration, is measured spectrophotometrically.

-

Zinc Acetate (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

-

Ferric Chloride (FeCl₃) (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA) (10% w/v)

-

Sodium Sulfide (Na₂S) standard solution

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes

-

Sample Preparation and H₂S Trapping:

-

For in vitro enzyme assays or cell culture experiments, the reaction is typically carried out in a sealed vial.

-

A center well or a piece of filter paper impregnated with zinc acetate solution is placed in the vial to trap the evolved H₂S as zinc sulfide (ZnS). This step is critical to prevent the volatile H₂S from escaping.

-

The main reaction mixture, containing the enzyme, substrate (this compound), and necessary co-factors, is placed at the bottom of the vial.

-

-

Initiation of the H₂S Generating Reaction:

-

The reaction is initiated by adding the substrate or enzyme to the reaction mixture.

-

The vial is immediately sealed and incubated at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized based on the enzyme activity and substrate concentration.

-

-

Methylene Blue Color Development:

-

After incubation, the reaction is stopped by adding TCA to the main reaction mixture to precipitate proteins.

-

The zinc acetate trap (filter paper or center well contents) is transferred to a new microcentrifuge tube.

-

Add the N,N-dimethyl-p-phenylenediamine sulfate solution to the tube containing the trapped ZnS.

-

Immediately add the FeCl₃ solution. The order of addition is crucial for optimal color development.

-

Vortex the mixture and incubate at room temperature for 15-20 minutes in the dark to allow for complete color development.

-

-

Spectrophotometric Measurement:

-

After incubation, centrifuge the tubes to pellet any precipitate.

-

Transfer the supernatant to a cuvette.

-

Measure the absorbance at 680 nm using a spectrophotometer.[22]

-

-

Standard Curve and Quantification:

-

A standard curve is generated using known concentrations of Na₂S.

-

The concentration of H₂S in the experimental samples is determined by interpolating their absorbance values on the standard curve.

-

-

Why Zinc Acetate? Zinc acetate is an efficient trapping agent for H₂S, forming a stable, non-volatile precipitate (ZnS). This ensures that all the H₂S produced during the assay is captured for subsequent quantification.

-

Why TCA? Trichloroacetic acid serves to stop the enzymatic reaction by denaturing the proteins, ensuring that the measured H₂S reflects the production within the defined incubation period.

-

Why the Specific Reagent Concentrations and pH? The acidic conditions provided by the HCl in the colorimetric reagents are essential for the reaction to proceed and for the stability of the methylene blue dye. The concentrations of the reagents are optimized for maximum color development and sensitivity.

-

The Importance of a Standard Curve: A concurrently run standard curve is non-negotiable for accurate quantification. It accounts for any variations in reagent preparation and instrument performance, thereby ensuring the trustworthiness of the results.

Alternative and Complementary Analytical Techniques

While the methylene blue assay is a workhorse in the field, other methods offer distinct advantages, particularly in terms of sensitivity and specificity.

| Method | Principle | Advantages | Disadvantages |

| Gas Chromatography (GC) | Separation of volatile compounds followed by detection.[23] | High sensitivity and specificity; can measure H₂S directly in gas or liquid phase. | Requires specialized equipment and expertise. |

| Ion-Selective Electrodes | Potentiometric measurement of sulfide ion activity. | Real-time monitoring of H₂S levels. | Susceptible to interference from other ions; requires careful calibration. |

| Fluorescent Probes | Chemical probes that exhibit a change in fluorescence upon reaction with H₂S.[24][25] | High sensitivity; suitable for live-cell imaging. | Can be prone to artifacts; may not be strictly quantitative. |

| Monobromobimane (MBB) Derivatization with HPLC | MBB reacts with sulfide to form a stable, fluorescent derivative that is separated and quantified by HPLC. | High sensitivity and specificity; allows for the simultaneous measurement of other thiols. | Requires derivatization step; more complex than spectrophotometric assays. |

The choice of analytical method should be guided by the specific research question, the nature of the sample, and the available resources. For many applications, the methylene blue assay provides a reliable and accessible starting point.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of H₂S production from this compound in a cellular or enzymatic system.

Caption: A generalized workflow for H₂S quantification using the methylene blue assay.

Applications in Drug Development and Future Perspectives

The growing appreciation for the role of H₂S in physiology and pathology has opened up new avenues for therapeutic intervention. The modulation of H₂S levels, either through the administration of H₂S-releasing donor molecules or by targeting the H₂S-producing enzymes, holds significant promise for a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammation.[8][14]

A thorough understanding of the enzymatic pathways of H₂S production from this compound is critical for the rational design of drugs that can selectively inhibit or activate these enzymes. For instance, the development of specific inhibitors for CBS or CSE could be beneficial in cancers where H₂S overproduction promotes cell proliferation. Conversely, activators of these enzymes or D-cysteine-based therapies could be explored for their cytoprotective effects in conditions associated with H₂S deficiency.

Future research in this field will likely focus on:

-

Elucidating the tissue-specific regulation of H₂S production: Understanding how the different enzymatic pathways are regulated in various cell types and organs will be key to developing targeted therapies with minimal off-target effects.

-

Developing more sophisticated analytical tools: The development of real-time, in vivo sensors for H₂S will provide unprecedented insights into the dynamic regulation of this gasotransmitter.

-

Investigating the interplay between H₂S and other signaling molecules: The cross-talk between H₂S, NO, and CO is an emerging area of research that is likely to reveal complex and integrated signaling networks.

Conclusion

This compound stands as a central metabolic hub for the production of the vital signaling molecule, hydrogen sulfide. The enzymatic machinery responsible for this conversion is complex and exquisitely regulated, offering numerous potential targets for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify cysteine-derived H₂S, a critical step in unraveling its multifaceted roles in health and disease. As our understanding of H₂S biology continues to expand, so too will the opportunities to harness its therapeutic potential for the benefit of human health.

References

-

Shibuya, N., & Kimura, H. (2013). Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Endocrinology, 4, 87. [Link]

-

Wikipedia. (n.d.). Hydrogen sulfide. [Link]

-

KECO. (2023, May 9). Exploring Different Hydrogen Sulfide (H2S) Analysis Methods. [Link]

-

McMahon, K. D., & Thao, T. T. (2023). Physiological and genomic evidence of cysteine degradation and aerobic hydrogen sulfide production in freshwater bacteria. mSystems, 8(3), e00057-23. [Link]

-

Zhu, Y. Z. (2018). Production of H2S – The l-cysteine/CSE-CBS-MST/H2S System. In R. Wang (Ed.), Gasotransmitters (pp. 44-58). The Royal Society of Chemistry. [Link]

-

Paul, B. D., & Snyder, S. H. (2018). Cysteine metabolism and hydrogen sulfide signaling in Huntington's disease. Ageing research reviews, 42, 101–113. [Link]

-

Shibuya, N., & Kimura, H. (2013). Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Endocrinology, 4. [Link]

-

Wirtz, M., & Hell, R. (2018). Role of Compartment-Specific Cysteine Synthesis for Sulfur Homeostasis During H2S Exposure in Arabidopsis. Plant and Cell Physiology, 59(6), 1173–1185. [Link]

-

Shibuya, N., & Kimura, H. (2013). Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Endocrinology, 4. [Link]

-

Carter, R. N. (2015). Cysteine and hydrogen sulphide in the regulation of metabolism: insights from genetics and pharmacology. The Journal of pathology, 235(2), 310–321. [Link]

-

Chiku, T., Padovani, D., Zhu, W., Singh, S., Vitvitsky, V., & Banerjee, R. (2009). H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia. Journal of Biological Chemistry, 284(17), 11601–11612. [Link]

-

Banerjee, R. (2011). Enzymology of H2S Biogenesis, Decay and Signaling. Antioxidants & Redox Signaling, 15(2), 339–341. [Link]

-